Cas no 68869-43-2 (s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-)

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- structure
68869-43-2 structure
Product Name:s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
Numero CAS:68869-43-2
MF:C21H17N3OS
MW:359.444183111191
CID:972347
PubChem ID:1256243
Update Time:2025-04-19

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
    • 4H-1,2,4-triazole-3-thiol, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-4-phenyl-
    • 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-(4-Biphenoxymethyl)-1-phenyl-1H-1,2,4-triazole-2-thiol
    • SR-01000531685
    • 5-((Biphenyl-4-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-({[1,1'-BIPHENYL]-4-YLOXY}METHYL)-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
    • 68869-43-2
    • 4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
    • Oprea1_226664
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(((1,1'-biphenyl)-4-yloxy)methyl)-4-phenyl-
    • 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
    • YMTCAUNMUYRNKD-UHFFFAOYSA-N
    • 3H-1,2,4-Triazole-3-thione, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-2,4-dihydro-4-phenyl-
    • SR-01000531685-1
    • DTXSID40988570
    • 5-[([1,1'-Biphenyl]-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol #
    • AKOS001742166
    • 4H-1,2,4-Triazole-3-thiol, 5-(4-biphenyloxy)-4-phenyl-
    • 5-[(biphenyl-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
    • STK663608
    • Inchi: 1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26)
    • Chiave InChI: YMTCAUNMUYRNKD-UHFFFAOYSA-N
    • Sorrisi: S=C1NN=C(COC2C=CC(=CC=2)C2C=CC=CC=2)N1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 359.10941
  • Massa monoisotopica: 359.109233
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 503
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69
  • XLogP3: 4.9

Proprietà sperimentali

  • Densità: 1.23
  • Punto di ebollizione: 520.1°C at 760 mmHg
  • Punto di infiammabilità: 268.3°C
  • Indice di rifrazione: 1.661
  • PSA: 36.86
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti